Pyrimidine, 2-fluoro-4,6-dimethoxy-
Overview
Description
Pyrimidine, 2-fluoro-4,6-dimethoxy- is a fluorinated derivative of pyrimidine, a heterocyclic aromatic organic compound Pyrimidines are fundamental components of nucleic acids, and their derivatives have significant applications in medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 2-fluoro-4,6-dimethoxy- typically involves the nucleophilic substitution of a 2-chloropyrimidine derivative with a fluorinating agent. One common method includes the reaction of 2,4,6-trichloropyrimidine with cesium fluoride in an aprotic dipolar solvent . The reaction conditions often require elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of Pyrimidine, 2-fluoro-4,6-dimethoxy- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically includes steps such as solvent extraction, recrystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 2-fluoro-4,6-dimethoxy- can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Substitution Reactions: The methoxy groups can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Cesium fluoride in aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminopyrimidine derivatives, while oxidation can produce pyrimidine N-oxides.
Scientific Research Applications
Pyrimidine, 2-fluoro-4,6-dimethoxy- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an inhibitor of various enzymes and biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Pyrimidine, 2-fluoro-4,6-dimethoxy- involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The methoxy groups can influence the compound’s solubility and metabolic stability, affecting its overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloropyrimidine: A precursor in the synthesis of fluorinated pyrimidines.
2-Fluoro-4,6-dichloropyrimidine: Another fluorinated derivative with different substitution patterns.
2,4-Dimethoxypyrimidine: Lacks the fluorine atom but has similar methoxy substitutions.
Uniqueness
Pyrimidine, 2-fluoro-4,6-dimethoxy- is unique due to the combined presence of fluorine and methoxy groups, which confer distinct chemical and biological properties. The fluorine atom enhances its reactivity and binding affinity, while the methoxy groups improve its solubility and stability, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-fluoro-4,6-dimethoxypyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O2/c1-10-4-3-5(11-2)9-6(7)8-4/h3H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHSADWCCOWXNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450365 | |
Record name | Pyrimidine, 2-fluoro-4,6-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60450365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128227-95-2 | |
Record name | Pyrimidine, 2-fluoro-4,6-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60450365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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